
Epibestatin hydrochloride
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-FPFZOWOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016925 | |
Record name | Epibestatin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100992-60-7 | |
Record name | Epibestatin Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Description
Contextualization of Peptidase Inhibitors in Biological Systems Research
Peptidases, also known as proteases, are a vast family of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. nih.gov These enzymes are fundamental to countless biological processes, from general protein turnover and digestion to highly regulated cascades like blood clotting, immune responses, and apoptosis (programmed cell death). nih.govnih.gov Given their central role, the activity of peptidases is tightly controlled in healthy biological systems.
Dysregulation of peptidase activity is implicated in a wide array of pathologies, including cancer, neurodegenerative disorders, and viral infections. nih.gov This makes peptidases significant targets for therapeutic intervention. Peptidase inhibitors are molecules that bind to these enzymes and block their activity. In biological research, these inhibitors are invaluable tools for:
Elucidating Biological Pathways: By inhibiting specific peptidases, researchers can study the downstream consequences and thereby map the enzyme's role within complex cellular networks. karger.com
Validating Drug Targets: Inhibitors are used to test the hypothesis that blocking a particular peptidase could have a therapeutic effect. nih.gov
Investigating Disease Mechanisms: They help in understanding how abnormal peptidase function contributes to disease progression. nih.gov
The study of peptidase inhibitors is a major field in biochemistry and pharmacology, leading to the development of numerous research tools and clinical drugs. researchgate.netstorkapp.me
Significance of Protein-Protein Interaction Modulators in Molecular Biology
Protein-protein interactions (PPIs) are the specific, physical contacts established between two or more protein molecules that are essential for virtually all cellular functions. creative-proteomics.comwikipedia.org Proteins rarely act in isolation; they form transient or stable complexes to carry out their tasks. wikipedia.orgyoutube.com These interactions form the backbone of cellular machinery and signaling networks, governing processes such as DNA replication, signal transduction, and metabolic regulation. creative-proteomics.comnih.gov
Given their critical importance, the modulation of PPIs has emerged as a key strategy in drug discovery and chemical biology. nih.gov Unlike traditional drugs that target the active sites of enzymes, PPI modulators are designed to either disrupt or stabilize the formation of protein complexes. youtube.comnih.gov
PPI Inhibitors: These molecules prevent the formation of a protein complex, which can be beneficial when the interaction leads to a pathological outcome.
PPI Stabilizers: These molecules lock a protein complex in its functional state. Epibestatin hydrochloride falls into this category, specifically stabilizing the interaction between 14-3-3 proteins and their binding partners. biocat.commedkoo.com
Targeting PPIs presents unique challenges due to the often large, flat, and featureless interfaces between proteins. However, advances in understanding "hotspots"—small subsets of amino acid residues that contribute most of the binding energy—have facilitated the discovery of small molecules that can effectively modulate these interactions. nih.govnih.gov
Historical Perspective of this compound Discovery and Initial Characterization in Research
This compound's history is directly linked to that of Bestatin (B1682670), a natural dipeptide isolated from Streptomyces olivoreticuli. Bestatin was identified as a potent inhibitor of several aminopeptidases, including aminopeptidase (B13392206) B and leucine aminopeptidase. Epibestatin was synthesized and characterized as a diastereomer of Bestatin. A diastereomer is a type of stereoisomer; it has the same molecular formula and sequence of bonded elements but differs in the three-dimensional orientation of its atoms.
The initial interest in Epibestatin was rooted in comparative studies with Bestatin to understand the stereochemical requirements for aminopeptidase inhibition. As a diastereomer, it served as a crucial control compound to probe the precise structural fit between an inhibitor and an enzyme's active site. scbt.com While Bestatin was a potent inhibitor, Epibestatin's different spatial arrangement of atoms resulted in it being significantly less effective as an aminopeptidase inhibitor, highlighting the high stereospecificity of the target enzymes. This initial characterization established it primarily as a comparative tool in the study of peptidase inhibition.
Current State of Academic Inquiry into this compound
The focus of research involving this compound has shifted dramatically from its origins as a mere stereoisomer of a peptidase inhibitor. The contemporary significance of the compound lies in its identified role as a stabilizer of 14-3-3 protein-protein interactions. biocat.commedkoo.com
The 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to a multitude of partner proteins, thereby influencing their function. They act as master regulators in critical cellular processes, including cell cycle control, signal transduction, and apoptosis. The discovery that this compound can stabilize the complex between 14-3-3 proteins and their binding partners has opened new avenues for research.
Current academic inquiry uses this compound to:
Investigate the functional consequences of stabilizing specific 14-3-3-mediated interactions.
Explore the therapeutic potential of modulating the 14-3-3 interactome in diseases where these interactions are dysregulated.
Serve as a chemical probe to identify and validate new 14-3-3 binding partners.
This evolution from a simple control compound to a specific PPI modulator illustrates a common theme in chemical biology, where molecules developed for one purpose find new and powerful applications as our understanding of complex biological systems expands.
Data Tables
Table 1: Chemical Properties of this compound
Property | Value | Source |
CAS Number | 100992-60-7 | scbt.com |
Molecular Formula | C₁₆H₂₄N₂O₄·HCl | scbt.com |
Molecular Weight | 344.83 g/mol | scbt.com |
Synonyms | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl-L-leucine hydrochloride | N/A |
Primary Role | Stabilizer of 14-3-3 PPIs | biocat.commedkoo.com |
Structural Relation | Diastereomer of Bestatin | scbt.com |
Table 2: Research Applications and Molecular Interactions of this compound
Area of Application | Target(s) | Mechanism of Action | Research Significance | Source |
Protein-Protein Interactions | 14-3-3 Proteins | Stabilization of the 14-3-3/partner protein complex | Allows for the study of specific signaling pathways regulated by 14-3-3 proteins. | biocat.commedkoo.com |
Enzyme Inhibition Studies | Aminopeptidases | Serves as a control compound | Demonstrates the high stereospecificity required for potent inhibition of aminopeptidases when compared to its diastereomer, Bestatin. | scbt.com |
Synthetic Methodologies and Chemoenzymatic Approaches for Epibestatin Hydrochloride
Total Synthesis Routes for Epibestatin Hydrochloride
The total synthesis of this compound has been accomplished through several distinct pathways, often starting from readily available chiral precursors. These routes are characterized by key transformations that establish the required stereocenters of the final molecule.
The general synthetic strategy often involves:
Azide (B81097) Introduction : The amino group is frequently introduced as an azide, which is later reduced. sorbonne-universite.fr A Mitsunobu reaction using diphenylphosphoryl azide (DPPA) can be employed for this transformation with inversion of stereochemistry. sorbonne-universite.fr
Protecting Group Strategy : The synthesis relies heavily on the use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group for the amine and benzyl (B1604629) or methyl esters for the carboxylic acid. sorbonne-universite.frthieme-connect.com
Peptide Coupling : The final dipeptide is formed by coupling the protected α-hydroxy-β-amino acid unit with an L-leucine ester. thieme-connect.com
Deprotection : The synthesis concludes with the removal of all protecting groups, often under acidic conditions or via hydrogenolysis, to yield the target molecule. sorbonne-universite.frthieme-connect.com
Table 1: Key Transformations in Epibestatin Synthesis
Step | Transformation | Reagents/Conditions | Purpose | Source |
---|---|---|---|---|
1 | Asymmetric Dihydroxylation | AD-mix-β | Creates a chiral diol from an unsaturated ester. | sorbonne-universite.fr |
2 | Mitsunobu Reaction | DEAD, PPh₃, DPPA | Regioselectively introduces an azide group with inversion of configuration. | sorbonne-universite.fr |
3 | Azide Reduction | H₂, Pd/C | Converts the azide to an amine. | sorbonne-universite.fr |
4 | Asymmetric α-hydroxylation | Nitrosobenzene, L-proline | Introduces a hydroxyl group at the α-position of an aldehyde with stereocontrol. | thieme-connect.com |
5 | Peptide Coupling | EDC·HCl, HOBt, DIPEA | Forms the amide bond between the amino acid fragments. | thieme-connect.com |
6 | Global Deprotection | 6 M HCl in EtOAc | Removes Boc and MOM protecting groups to yield the final product. | thieme-connect.com |
Control of stereochemistry is paramount in the synthesis of epibestatin, as it is a specific diastereomer of bestatin (B1682670). thieme-connect.com Synthetic strategies achieve high stereoselectivity and enantiopurity through several methods.
One primary strategy is the use of a chiral starting material, such as D-phenylalanine. thieme-connect.comsorbonne-universite.fr The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions.
Another key strategy involves diastereoselective reactions. For instance, an organocatalytic asymmetric α-hydroxylation of an aldehyde derived from D-phenylalanine using L-proline as the catalyst proceeds with high diastereoselectivity. thieme-connect.com In one reported synthesis, this reaction led to a diastereomeric ratio of 87:13. thieme-connect.com Similarly, the Sharpless asymmetric dihydroxylation of an unsaturated ester can be used to create a chiral diol with high enantioselectivity, which then sets the stereochemistry for the rest of the synthesis. sorbonne-universite.fr
The Mitsunobu reaction is also employed for its stereospecificity. The reaction proceeds with a complete inversion of configuration at the reacting center, allowing for precise control over the stereochemistry of the newly formed carbon-nitrogen bond. sorbonne-universite.fr This control is crucial for establishing the correct (2R, 3R) configuration of the α-hydroxy-β-amino acid core of epibestatin. sorbonne-universite.fr The final product can be obtained with a diastereomeric excess of >98%. sorbonne-universite.fr
A significant advancement in the synthesis of epibestatin and its analogs is the use of proline-catalyzed asymmetric α-hydroxylation. thieme-connect.comsorbonne-universite.fr This organocatalytic method provides a powerful tool for installing the α-hydroxyl group with a high degree of stereocontrol. thieme-connect.com
The key step involves the reaction of an aldehyde, typically derived from an amino acid like D-phenylalanine, with an oxygen source such as nitrosobenzene, in the presence of a proline catalyst. thieme-connect.comsorbonne-universite.fr The choice of the proline enantiomer is critical for the stereochemical outcome. For the synthesis of epibestatin, L-proline is used as the catalyst, which directs the formation of the desired epimeric form. thieme-connect.comthieme-connect.com In contrast, using D-proline under the same reaction sequence leads to the synthesis of bestatin. thieme-connect.comsorbonne-universite.fr
This method is highly effective, leading to the desired hydroxylated product in good yield and with very high diastereoselectivity. thieme-connect.comsorbonne-universite.fr The ability to generate different stereoisomers simply by changing the proline catalyst makes this a versatile and valuable strategy in the synthesis of complex molecules like epibestatin. thieme-connect.comthieme-connect.com The reaction offers a general method for synthesizing similar compounds by altering the catalyst or the starting amino acid. thieme-connect.comsorbonne-universite.fr
Green Chemistry Principles in this compound Synthesis Research
While specific, extensive studies on applying green chemistry principles directly to this compound synthesis are not widely detailed in the provided context, there is a growing interest in adapting existing methodologies to be more environmentally friendly. thieme-connect.com The development of greener synthesis processes is a critical goal in the pharmaceutical sector. rsc.org
The use of organocatalysis, such as the proline-catalyzed hydroxylation step, is itself a step towards greener chemistry. thieme-connect.comthieme-connect.com Organocatalysts are often metal-free, avoiding the use of toxic and expensive heavy metals. Proline is a naturally occurring, inexpensive, and environmentally benign catalyst. thieme-connect.com
Epibestatin Hydrochloride As a Peptidase Inhibitor: Mechanisms and Specificity
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by cleaving N-terminal dipeptides from various hormones, including incretins like GLP-1. nih.govnih.gov Its inhibition is a key therapeutic strategy in the management of type 2 diabetes mellitus. researchgate.netnih.gov
Epibestatin hydrochloride has been identified as an inhibitor of DPP-IV. usda.govtue.nl However, detailed studies characterizing the precise molecular mechanism—such as whether the inhibition is competitive, non-competitive, or mixed—are not extensively documented in publicly available literature. For comparison, its diastereomer, Bestatin (B1682670), has been shown to inhibit porcine DPP-IV through a non-competitive mechanism. The inhibitory action of compounds like Epibestatin typically involves interaction with the enzyme's active site.
Specific kinetic parameters for Epibestatin's inhibition of DPP-IV, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are not widely reported. The field of DPP-IV inhibitors is dominated by highly potent and selective synthetic drugs known as "gliptins" (e.g., Sitagliptin, Vildagliptin), which exhibit IC₅₀ values in the nanomolar range. researchgate.net Natural and peptide-based inhibitors are also an area of active research, with reported IC₅₀ values spanning from micromolar to millimolar concentrations. nih.gov Without specific data, it is difficult to place Epibestatin's potency in a precise comparative context, though it is acknowledged as an inhibitor of the enzyme. usda.govtue.nl
A crystal structure of this compound complexed with DPP-IV is not currently available. However, the structure of human DPP-IV reveals key features essential for substrate and inhibitor binding. The enzyme's active site is located within a cavity at the interface of its two domains: an α/β hydrolase domain and a β-propeller domain.
The active site contains a catalytic triad (B1167595) (Ser630, Asp708, His740) and distinct subsites (S1, S2) that accommodate the substrate's N-terminal residues. The S1 subsite is a hydrophobic pocket that favorably binds proline or alanine (B10760859) at the P1 position of a substrate. Key residues forming this pocket include Tyr662, Tyr666, and Phe357. The N-terminus of a substrate forms a crucial salt bridge with a glutamate (B1630785) motif (Glu205/Glu206) in the S2 subsite. For Epibestatin to inhibit DPP-IV, it must interact with these critical residues within the active site, but the specific binding mode and conformational changes induced remain to be elucidated.
DPP-IV inhibitors can be broadly categorized into peptidomimetics and non-peptidomimetics. Epibestatin, being a dipeptide derivative, falls into the former category. This contrasts with the major class of clinically approved inhibitors, the "gliptins," which are non-peptidomimetic small molecules. researchgate.net
In a research context, natural peptide-based inhibitors like Epibestatin are valuable tools for probing enzyme structure and function. However, they generally exhibit lower potency and selectivity compared to synthetic inhibitors like Sitagliptin or Vildagliptin, which have been rationally designed for high-affinity binding. For example, while many peptide-based inhibitors have IC₅₀ values in the micromolar range, Sitagliptin's IC₅₀ is in the nanomolar range. nih.gov Epibestatin's role as a DPP-IV inhibitor is noted, but it is not as extensively studied or characterized as other compounds developed specifically for this target. usda.govtue.nl
Aminopeptidase (B13392206) Inhibition
Epibestatin's activity as an inhibitor of various metallo-aminopeptidases is more clearly defined, though its potency is significantly influenced by its stereochemistry.
Epibestatin is a known inhibitor of several aminopeptidases, including Aminopeptidase B (AP-B), Aminopeptidase M (AP-M, also known as CD13 or AP-N), and Leucine Aminopeptidase (Leu-AP). However, its inhibitory capacity is markedly weaker than that of its (2S,3R) diastereomer, Bestatin. Structure-activity relationship studies have established that the (2S) stereochemistry of the α-hydroxyl group is critical for tight, transition-state analogue binding to the zinc ion(s) in the active site of these metalloenzymes.
Because Epibestatin possesses the (2R) configuration, its ability to coordinate the active site metal ion is diminished, resulting in significantly lower inhibitory potency. This has led to its frequent use in research as a negative control to demonstrate the stereospecificity of inhibition by Bestatin.
While specific IC₅₀ values for Epibestatin against AP-B, AP-M, and Leu-AP are not consistently reported in primary literature, its reduced activity is a consensus finding. For context, Bestatin is a potent inhibitor with IC₅₀ values typically in the low micromolar to nanomolar range for these enzymes. One study on aminopeptidase activity from the gypsy moth (Lymantria dispar) provides a quantitative measure of Epibestatin's efficacy, showing 40% inhibition at a concentration of 80 µM, confirming its activity is in the micromolar range but substantially weaker than that of Bestatin, which showed 90% inhibition at just 20 µM in the same study. Research on aminodeoxybestatin, where the hydroxyl group of epibestatin is replaced, further confirms that epibestatin itself is an inhibitor of AP-B, AP-M, and Leu-AP, as the modification leads to a decrease in this baseline inhibitory potency.
Table 1: Comparative Inhibition Profile of Bestatin and Epibestatin Against Aminopeptidases This table is based on compiled research findings; specific IC₅₀ values for Epibestatin are often not quantified due to its use as a weaker control.
Compound | Target Enzyme | Stereochemistry | Reported Inhibitory Activity | Reference |
---|---|---|---|---|
Bestatin | AP-B, AP-M, Leu-AP | (2S, 3R) | Potent inhibitor (IC₅₀/Kᵢ in nM to low µM range) | |
This compound | AP-B, AP-M, Leu-AP | (2R, 3R) | Weak inhibitor; often used as a negative control | |
This compound | L. dispar Aminopeptidase | (2R, 3R) | 40% inhibition at 80 µM |
Specificity and Selectivity Studies Across Peptidase Families
This compound, an epimer of bestatin, demonstrates a distinct profile of specificity and selectivity as a peptidase inhibitor. While bestatin is primarily recognized as an inhibitor of metallo-aminopeptidases, its epimer, epibestatin, has been noted for its inhibitory action against Dipeptidyl Peptidase IV (DPP-IV), a member of the serine peptidase family. researchgate.net This distinction highlights the stereochemical sensitivity of peptidase active sites and underscores the nuanced selectivity of these inhibitors.
DPP-IV plays a crucial role in various physiological processes, including glucose metabolism, by degrading incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov The inhibition of DPP-IV by compounds like epibestatin is therefore of significant interest. Research on porcine kidney DPP-IV has shown that while bestatin inhibits the enzyme through a non-competitive mechanism, epibestatin is also recognized as an inhibitor of this enzyme. researchgate.net This inhibitory action on a serine protease distinguishes it from bestatin's primary targets.
The selectivity of an inhibitor is a critical aspect of its utility, determining its potential for specific therapeutic applications and minimizing off-target effects. The ability of epibestatin to inhibit members of both the metallopeptidase and serine peptidase families suggests a degree of cross-family activity, though its potency can vary significantly between different peptidases. The structural differences between the active sites of aminopeptidases and serine proteases like DPP-IV mean that the binding mode and inhibitory mechanism of epibestatin likely differ between these enzyme families. For instance, the DPP-IV active site contains a catalytic triad (Ser630, His740, and Asn708) characteristic of serine proteases. mdpi.com
Inhibitory Specificity of this compound
Peptidase Family | Target Enzyme Example | Inhibition Noted | Reference |
---|---|---|---|
Serine Peptidases (S9 Family) | Dipeptidyl Peptidase IV (DPP-IV) | Yes | researchgate.net |
Metallo-Peptidases | Aminopeptidases (as an epimer of Bestatin) | Yes | researchgate.net |
Role of Specific Structural Elements in Peptidase Inhibitory Activity
The inhibitory activity of this compound is intrinsically linked to its specific three-dimensional structure. As a stereoisomer of bestatin, it shares the same chemical formula and connectivity of atoms but differs in the spatial arrangement at one of its chiral centers. This subtle change in stereochemistry is responsible for its distinct inhibitory profile, particularly its activity against DPP-IV. researchgate.net
The general structure of bestatin-like inhibitors includes an α-hydroxy-β-amino acid moiety, which is crucial for coordinating with the metal ion in the active site of metallo-aminopeptidases. However, in the case of serine proteases like DPP-IV, the interaction is different. The active site of DPP-IV features a catalytic triad, and inhibitors often form interactions with key residues within this site. mdpi.com The specific orientation of the hydroxyl and amino groups in epibestatin, as dictated by its stereochemistry, allows it to fit into and interact with the DPP-IV active site in a manner that leads to inhibition, a capability less pronounced in its epimer, bestatin. researchgate.net
The design of peptidase inhibitors often involves creating molecules that mimic the transition state of the peptide substrate being cleaved. The structural elements of epibestatin, including its peptide-like backbone and specific side chains, enable it to occupy the substrate-binding pocket of the enzyme. For many inhibitors, specific chemical groups are responsible for the direct inhibition of the catalytic mechanism, such as forming a covalent bond or a stable non-covalent complex with an active site residue like serine in serine proteases. sigmaaldrich.comnih.gov
Key Structural Features of Epibestatin and Their Postulated Role in Inhibition
Structural Element | Potential Role in Inhibitory Activity | Reference |
---|---|---|
(2S, 3R) Stereochemistry | Confers specific three-dimensional shape crucial for fitting into the DPP-IV active site, distinguishing it from Bestatin. | researchgate.net |
α-hydroxy-β-amino acid core | Mimics the tetrahedral transition state of peptide bond hydrolysis; interacts with catalytic residues. | sigmaaldrich.com |
N-terminal (S)-leucine residue | Occupies the S1 subsite of the peptidase, contributing to binding affinity and specificity. | mdpi.com |
Broader Spectrum Protease Inhibition
While this compound has demonstrated specific inhibitory activity against certain aminopeptidases and dipeptidyl peptidase IV, current research does not extensively characterize it as a broad-spectrum protease inhibitor. researchgate.net A broad-spectrum protease inhibitor is a compound capable of inhibiting multiple classes of proteases, such as serine proteases, cysteine proteases, metalloproteases, and aspartic proteases. bosterbio.comthermofisher.com Such inhibitors are often formulated as "cocktails" for applications like protein extraction, where the goal is to prevent general proteolytic degradation from a variety of endogenous enzymes. sigmaaldrich.combosterbio.com
The known activity of epibestatin is relatively focused. Its action against DPP-IV, a serine protease, and its presumed activity against certain metallo-aminopeptidases (by virtue of being an epimer of bestatin) spans two major protease classes. researchgate.net However, there is limited evidence to suggest it has significant inhibitory effects on other major families like cysteine or aspartic proteases. Novel inhibitors are sometimes discovered from sources like marine metagenomes that can inhibit a series of proteases within a single class, such as multiple serine proteases. mdpi.com The development of small-molecule inhibitors with broad-spectrum activity across different protein-protein interactions is a complex field of research. mdpi.com
Therefore, while epibestatin shows an interesting pattern of cross-family inhibition, it is more accurately described as a selective inhibitor with a specific activity profile rather than a general, broad-spectrum protease inhibitor. Further research would be required to fully map its inhibitory profile across the entire landscape of protease families.
Epibestatin Hydrochloride As a Protein Protein Interaction Ppi Stabilizer
Stabilization of 14-3-3 Protein Complexes
14-3-3 proteins are regulatory molecules that typically bind to phosphorylated motifs on their partner proteins, influencing their function, localization, or stability. nih.govacs.org The stabilization of specific 14-3-3/client protein complexes is a promising approach in drug discovery, as it offers a potential route to enhance or prolong a desired biological signaling event. nih.gov Unlike inhibitors, which often face challenges with selectivity due to the conserved binding groove of 14-3-3 proteins, stabilizers can achieve specificity by binding to unique composite pockets formed at the interface of the 14-3-3 protein and its specific partner. acs.orgtue.nl
Epibestatin was first reported as a synthetic stabilizer of a 14-3-3 protein-protein interaction in 2010. acs.org It was discovered through a high-throughput screening (HTS) campaign that tested a library of 37,000 small molecules for their ability to stabilize the complex between a 14-3-3 protein and the C-terminal domain of the plasma membrane H+-ATPase (PMA2). acs.org This screen utilized a surface-based format that monitored the binding of a GFP-tagged 14-3-3 protein to a surface-immobilized PMA2 peptide. acs.org Alongside another compound, Pyrrolidone-1, Epibestatin emerged as one of the initial synthetic, non-peptidic small molecules identified as a "molecular glue" for this specific PPI. acs.org
However, subsequent research has cast significant doubt on this initial finding. A 2020 study reported an inability to reproduce the 14-3-3/PMA2 PPI stabilization effect of Epibestatin. tue.nl This later investigation suggested that the activity observed in the original crystallographic studies might have been caused by an unknown contamination or a component of the crystallization buffer, specifically N-cyclohexyl-2-aminoethanesulfonic acid (CHES), rather than Epibestatin itself. tue.nl
The initial structural basis for Epibestatin's proposed activity came from X-ray crystallography of the ternary complex containing the 14-3-3η isoform, the C-terminal 30 amino acids of PMA2 (PMA2-CT30), and Epibestatin (PDB ID: 3M50). le.ac.uk The crystal structure showed that Epibestatin binds at the interface of the protein-protein interaction, occupying a deep pocket and making equal contacts with both the 14-3-3 protein and the PMA2 peptide. le.ac.uk This binding mode is distinct from that of Pyrrolidone-1, which was found to occupy a site that overlaps with the binding pocket of the natural product stabilizer, Fusicoccin-A. le.ac.ukmdpi.com
This structural data suggested a "molecular glue" mechanism, where the small molecule bridges the two protein partners to stabilize their association. However, as noted previously, follow-up studies failed to validate Epibestatin as a true stabilizer, positing that the electron density assigned to Epibestatin in the crystal structure may have originated from the buffer component CHES. tue.nl
The field of 14-3-3 PPI stabilization is not limited to Epibestatin. Several other modulators, both natural and synthetic, have been identified and characterized. A comparative look provides context for the different chemical scaffolds and binding modes employed to achieve stabilization.
Table 1: Comparison of Selected 14-3-3 PPI Stabilizers
Stabilizer | Origin | Target Complex | Binding Mode |
Fusicoccin-A | Natural Product (fungal metabolite) | 14-3-3/PMA2 | Binds in a pocket at the PPI interface, filling a gap between the two proteins. acs.orgmdpi.com |
Epibestatin | Synthetic | 14-3-3/PMA2 (disputed) | Reported to bind deep in the interface pocket, contacting both proteins equally. le.ac.uk |
Pyrrolidone-1 | Synthetic | 14-3-3/PMA2 | Binds at the PPI interface, in a pocket that overlaps with the Fusicoccin-A binding site. le.ac.ukmdpi.com |
Pyrazole34 | Synthetic (optimized from Pyrrolidone-1) | 14-3-3/PMA2 | Binds similarly to Pyrrolidone-1 but with a more rigid scaffold, enhancing affinity. acs.org |
WR-1065 | Synthetic (active form of Amifostine) | 14-3-3σ/p53, 14-3-3σ/ERα | Covalently modifies an isoform-unique cysteine (Cys38) on 14-3-3σ, acting cooperatively with Fusicoccin-A. le.ac.uknih.govresearchgate.net |
Achieving selectivity among the seven human 14-3-3 isoforms (β, γ, ε, ζ, η, τ, σ) is a significant challenge in the development of PPI modulators. le.ac.uknih.gov Most compounds that target the highly conserved phosphate-binding groove exhibit poor isoform selectivity. tue.nl Stabilizers that bind to the more variable PPI interface offer a greater potential for achieving specificity. acs.org
The original crystal structure of the Epibestatin complex was with a tobacco 14-3-3 isoform (T14-3c), which is homologous to the human η isoform. acs.orgtue.nl There is a lack of comprehensive published data detailing the activity of Epibestatin across a panel of human 14-3-3 isoforms such as σ, β, and γ. For other compounds, some isoform preferences have been noted. For instance, in studies of the 14-3-3 interaction with LRRK2, the γ and η isoforms were the preferential binders, while the σ isoform showed weak to no interaction. nih.gov Covalent modifiers like WR-1065 achieve 14-3-3σ specificity by targeting a unique cysteine residue (Cys38) not present in other isoforms. nih.gov
Functional Consequences of PPI Stabilization in Cellular Contexts
The stabilization of PPIs is a therapeutic strategy intended to modulate cellular functions for a beneficial outcome. le.ac.uk 14-3-3 proteins are implicated in a wide range of diseases because their hundreds of binding partners include transcription factors, kinases, and other enzymes involved in cell cycle control, signal transduction, and apoptosis. nih.govacs.org
By stabilizing the interaction between 14-3-3 and a specific partner, a small molecule could, in principle, alter cellular processes. For example:
Cancer: Stabilizing the 14-3-3/p53 or 14-3-3/ERα (Estrogen Receptor α) complexes is a potential anti-cancer strategy. le.ac.uk The cooperative stabilization of these complexes by Fusicoccin-A and WR-1065 has been shown to enhance cell death and reduce cell growth in cancer cell lines. nih.govresearchgate.net
Neurodegeneration: 14-3-3 proteins interact with proteins such as Tau and LRRK2, which are implicated in Alzheimer's and Parkinson's disease, respectively. le.ac.uk Modulating these interactions is an area of therapeutic interest.
Cystic Fibrosis: Stabilization of the 14-3-3/CFTR complex has been shown to rescue the function of a common CFTR mutant, suggesting a therapeutic application. frontiersin.org
Research Methodologies for Investigating PPI Modulation
The discovery and characterization of PPI modulators like Epibestatin rely on a suite of biophysical and cell-based techniques. These methods are essential for initial screening, hit validation, and mechanistic elucidation.
High-Throughput Screening (HTS): HTS is a primary method for discovering novel PPI modulators from large chemical libraries. As was the case for Epibestatin and Pyrrolidone-1, HTS assays are designed to detect either the inhibition or stabilization of a target PPI. acs.org Formats vary and include fluorescence-based techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP), as well as surface-based assays like Surface Plasmon Resonance (SPR). rsc.orgacs.org
Protein Fragment Complementation Assays (PCA): PCAs are powerful in vivo methods to detect and quantify PPIs within a cellular environment. core.ac.uk In a PCA, a reporter protein (e.g., a luciferase or fluorescent protein) is split into two non-functional fragments. wikipedia.org These fragments are fused to two proteins of interest. If the proteins interact, the fragments are brought into proximity, allowing the reporter to refold and regain its activity, which can then be measured. core.ac.ukwikipedia.org The Gaussia luciferase PCA (GLuc PCA) is one such adaptation used to generate detailed interaction maps of protein networks. nih.gov
Other key methodologies used in the validation and characterization pipeline include:
Surface Plasmon Resonance (SPR): An orthogonal method used to confirm hits from primary screens and to quantify binding kinetics (association and dissociation rates) and affinity. rsc.orgacs.org
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamic parameters of an interaction, including binding affinity (KD) and stoichiometry. rsc.org
Fragment-Based Drug Discovery (FBDD): This approach screens smaller, simpler "fragment" molecules to identify low-affinity binders. biorxiv.org These hits can then be optimized into more potent lead compounds. Site-directed FBDD methods like disulfide tethering have been used to find selective stabilizers for 14-3-3σ complexes. biorxiv.org
Table 2: Key Research Methodologies in PPI Modulator Discovery
Methodology | Principle | Application in PPI Research |
High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries for activity against a biological target. | Primary discovery of PPI inhibitors or stabilizers (e.g., Epibestatin). acs.org |
Protein Fragment Complementation Assay (PCA) | Interaction of two proteins fused to reporter fragments reconstitutes reporter activity. | In vivo detection and quantification of PPIs and their modulation by small molecules. core.ac.uknih.gov |
Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface to monitor binding events in real-time. | Hit validation, kinetic and affinity analysis of PPIs. rsc.orgacs.org |
Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during a binding event. | Determination of binding affinity, stoichiometry, and thermodynamic profile. rsc.org |
Fragment-Based Drug Discovery (FBDD) | Screening of low molecular weight fragments to identify starting points for drug design. | Discovery of novel chemical scaffolds for PPI stabilization. biorxiv.org |
Exploration of Biological Activities and Cellular Mechanisms of Epibestatin Hydrochloride
Immunomodulatory Research Pathways
Currently, there is a lack of direct scientific literature specifically investigating the immunomodulatory effects of Epibestatin hydrochloride. Research has primarily focused on its capacity to stabilize 14-3-3 protein-protein interactions, with less emphasis on its direct role in modulating the immune system.
Anti-inflammatory Research Paradigms
Neuroprotective Research Investigations
The potential neuroprotective effects of this compound are an area of growing interest, largely stemming from its established function as a stabilizer of 14-3-3 protein-protein interactions. biocat.com 14-3-3 proteins are highly expressed in the brain and are crucial for various neuronal processes, including differentiation, migration, survival, and synaptic plasticity. unisi.it Their involvement in the pathology of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, makes them a significant therapeutic target. unisi.itnih.gov
The neuroprotective potential of this compound is intrinsically linked to its ability to stabilize the interaction between 14-3-3 proteins and their various binding partners. researchgate.net 14-3-3 proteins act as molecular scaffolds, and by stabilizing these interactions, this compound could influence a variety of cellular pathways critical for neuronal health.
One of the key mechanisms is the modulation of protein phosphorylation, aggregation, and toxicity. For instance, in the context of Alzheimer's disease, 14-3-3 proteins are known to interact with tau protein. nih.gov By stabilizing this interaction, compounds like this compound could potentially prevent the abnormal hyperphosphorylation and subsequent aggregation of tau into neurofibrillary tangles, a hallmark of the disease. nih.gov Similarly, 14-3-3 proteins interact with α-synuclein, a key protein in Parkinson's disease, and may influence its aggregation and toxicity. nih.gov
The stabilization of 14-3-3 PPIs can also impact the subcellular localization and activity of various proteins involved in neuronal function. nih.gov This can have a cascading effect on signaling pathways that are vital for maintaining neuronal integrity and preventing cell death.
The role of 14-3-3 proteins in regulating neuronal survival and apoptosis is well-documented, suggesting a pathway through which this compound could exert neuroprotective effects. 14-3-3 proteins are known to interact with pro-apoptotic proteins, thereby inhibiting their function and promoting cell survival. unisi.it
Research indicates that alterations in protein synthesis, a critical factor in neuronal survival following events like ischemia, involve pathways where 14-3-3 proteins could play a role. nih.gov For example, the endoplasmic reticulum unfolded protein response, which can trigger apoptosis, is a process where the regulatory functions of 14-3-3 proteins are relevant. nih.gov By stabilizing the interactions of 14-3-3 proteins with key components of these survival and death pathways, this compound could potentially shift the balance towards neuronal survival.
Furthermore, studies on other neuroprotective agents have highlighted the importance of inhibiting neuronal apoptosis as a therapeutic strategy. nih.gov The ability of this compound to modulate 14-3-3 interactions, which are central to these apoptotic processes, positions it as a compound of interest for further investigation in this area.
Neuroinflammation and oxidative stress are critical components in the pathogenesis of many neurodegenerative diseases. nih.gov While direct studies on the effects of this compound on these processes are limited, its action as a 14-3-3 PPI stabilizer provides a basis for potential indirect effects.
14-3-3 proteins are involved in signaling pathways that regulate inflammatory responses. nih.gov By modulating these pathways through the stabilization of specific protein interactions, this compound could potentially attenuate neuroinflammatory processes. Oxidative stress, characterized by an imbalance in the production and clearance of reactive oxygen species, is another hallmark of neurodegeneration that can be influenced by 14-3-3 mediated signaling. nih.gov
Future research is needed to directly assess the impact of this compound on markers of neuroinflammation and oxidative stress in relevant neurological models to validate this potential therapeutic avenue.
The primary mechanism through which this compound is proposed to exert its neuroprotective effects is by modulating the interactions of 14-3-3 proteins with their binding partners that are implicated in neurodegeneration. nih.gov
Table 1: Key 14-3-3 Protein Interactions in Neurodegenerative Diseases
Interacting Protein | Associated Disease | Potential Effect of Stabilization by this compound | Reference |
Tau | Alzheimer's Disease | May prevent hyperphosphorylation and aggregation into neurofibrillary tangles. | nih.gov |
α-Synuclein | Parkinson's Disease | Could influence aggregation and cellular toxicity. | nih.gov |
LRRK2 | Parkinson's Disease | Modulation of kinase activity and neuronal damage. | nih.gov |
p53 | General Neuronal Apoptosis | Inhibition of pro-apoptotic functions. | nih.gov |
Raf kinases | Cancer, potentially relevant to neuronal signaling | Modulation of cell signaling pathways. | nih.gov |
Crystal structure analysis has revealed that this compound can be trapped between the 14-3-3 protein and its binding partner, such as PMA2, sharing a significant contact surface with both proteins. researchgate.net This "molecular glue" effect enhances the stability of the protein complex. researchgate.net By specifically targeting and stabilizing these critical interactions, this compound represents a novel therapeutic strategy for neurodegenerative diseases. researchgate.net
Table 2: Investigated Properties of this compound
Property | Finding | Source |
Primary Mechanism | Stabilizer of 14-3-3 protein-protein interactions. | biocat.com |
Structural Relationship | Diastereomer of the aminopeptidase (B13392206) inhibitor, bestatin (B1682670). | biocat.com |
Binding Mode | Occupies a pocket between the 14-3-3 protein and its partner, making extensive contact with both. | tue.nl |
Therapeutic Potential | Investigated for its potential in targeting diseases with 14-3-3 involvement, such as neurodegeneration and cancer. | nih.govresearchgate.net |
Anticancer Research Applications
This compound has been a subject of investigation in anticancer research, with studies exploring its effects on cancer cell behavior and the tumor microenvironment.
Impact on Cell Proliferation and Apoptosis in Malignancy Models
Research indicates that the balance between cell proliferation and apoptosis is a critical determinant of tumor growth and progression. In various malignancy models, an increased ratio of proliferation to apoptosis in neoplastic cells is associated with more aggressive disease and resistance to treatment. nih.gov While direct studies on this compound's effect on this ratio are not specified, the broader context of cancer research emphasizes the importance of agents that can shift this balance towards apoptosis. For instance, the apoptosis-associated tyrosine kinase (AATK) has been shown to reduce cell proliferation and is associated with a better disease outcome in several cancers. nih.gov The expression of AATK can be epigenetically silenced in cancer, and its re-expression leads to a decrease in key cell cycle proteins like Cyclin D1 and WEE1, and phosphorylation of TP53, ultimately reducing cell proliferation. nih.gov This highlights a potential area of interest for compounds like this compound that may influence such pathways.
Potential Influence on Tumor Microenvironment through Peptidase Modulation
The tumor microenvironment (TME) is a complex network of cells, extracellular matrix proteins, and soluble factors that significantly influences tumor progression and response to therapy. nih.gov Peptidases play a crucial role in modulating the TME. While specific studies detailing the direct impact of this compound on peptidase modulation within the TME are not available, the general importance of this mechanism is well-established. The TME includes various components like cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) that interact with cancer cells and influence their behavior. nih.gov The intricate interactions within this immunological niche are critical for the success of immunotherapies. nih.gov Understanding how peptidase inhibitors could alter these interactions is a key area of ongoing cancer research.
Interaction with Cellular Signaling Pathways Relevant to Oncogenesis (e.g., NF-κB, p53 stabilization)
Cellular signaling pathways are fundamental to the development and progression of cancer. Two master regulators of the cellular stress response, NF-κB and p53, are often dysregulated in cancer. nih.gov NF-κB is frequently activated in various cancers, promoting cell growth and survival. nih.gov Conversely, the tumor suppressor p53 is often mutated in human cancers, leading to the loss of its protective functions. nih.gov Interestingly, some mutant forms of p53 can prolong the activation of NF-κB, promoting chronic inflammation and inflammation-associated cancers. nih.gov In certain contexts, p53 and NF-κB can also co-regulate the induction of pro-inflammatory genes in immune cells like macrophages. nih.gov The interplay between these pathways is complex and context-dependent. For example, in macrophages within the tumor microenvironment, p53 might promote senescence, a process in which NF-κB is also implicated. nih.gov Investigating how compounds like this compound might modulate these critical signaling pathways is a significant focus of oncogenic research.
Metabolic Regulation Research (e.g., Glucose Homeostasis)
While direct research on this compound's role in metabolic regulation is not detailed in the provided results, the broader field highlights the importance of peptides in regulating metabolism. For example, Obestatin, a peptide hormone, has been shown to play a role in glucose and lipid metabolism. nih.govresearchgate.net It can influence pancreatic β-cells and adipocytes, and its effects on glucose homeostasis make it a candidate for research in metabolic disorders. nih.govresearchgate.net Obestatin has been reported to modulate adipokine-mediated regulation of glucose, lipid, and energy homeostasis. nih.gov It has also been shown to inhibit glucose transport in isolated rat adipocytes. nih.gov This illustrates the potential for peptides and their analogs to have significant effects on metabolic processes, a relevant area for future investigation of compounds like this compound.
Other Investigated Biological Activities (e.g., Antiviral, if supported by deeper analysis)
The potential for compounds to exhibit multiple biological activities is a common theme in drug discovery. While specific antiviral studies on this compound were not identified, the search for effective antiviral agents is a major area of research. Drug repurposing screens have been a key strategy in identifying compounds with antiviral activity. nih.gov For instance, various compounds, including some with anti-inflammatory and immunomodulatory effects, have been investigated for their potential to treat viral infections. mdpi.com This highlights the broad screening approaches used to identify new therapeutic applications for existing and novel chemical entities.
Preclinical Research Paradigms and Experimental Models for Epibestatin Hydrochloride
In Vitro Studies
In vitro research provides the foundational understanding of a compound's mechanism of action at the molecular and cellular levels. For Epibestatin hydrochloride, these studies have been crucial in defining its role as both an enzyme inhibitor and a modulator of protein-protein interactions (PPIs).
This compound is recognized primarily for two distinct molecular activities: the inhibition of aminopeptidases and the stabilization of 14-3-3 protein-protein interactions. medkoo.comscbt.com Cell-based assays are instrumental in quantifying these effects in a biologically relevant context.
As a diastereomer of Bestatin (B1682670), a known aminopeptidase (B13392206) inhibitor, Epibestatin's effects on enzyme activity are often evaluated using assays that measure the breakdown of a substrate by the target enzyme. medkoo.comscbt.com In these assays, cell lysates or purified enzymes are incubated with a chromogenic or fluorogenic substrate. The rate of product formation, which corresponds to enzyme activity, is measured spectrophotometrically or fluorometrically. The inhibitory potential of this compound is determined by its ability to reduce this rate. nih.govsigmaaldrich.com Dysregulated aminopeptidase activity has been associated with various diseases, including rheumatoid arthritis and multiple sclerosis, making inhibitors like Epibestatin a subject of research interest. wgtn.ac.nz
Perhaps more significantly, Epibestatin has been identified as a "molecular glue" that stabilizes specific protein-protein interactions (PPIs). nih.gov Its most well-characterized activity is the stabilization of the complex between 14-3-3 proteins and their binding partners. medkoo.comnih.gov Assays to measure PPI stabilization often involve techniques like Förster Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), or co-immunoprecipitation. nih.gov For Epibestatin, its stabilizing effect on the 14-3-3/PMA2 complex has been structurally characterized, revealing that it binds to a pocket at the interface of the two proteins, making extensive contact with both. tue.nl This differs from other stabilizers like Pyrrolidone 1, which occupies a similar pocket but less efficiently. tue.nl
Stabilized Complex | Component Proteins | Mechanism | Significance |
---|---|---|---|
14-3-3/PMA2 | 14-3-3 protein, Plasma Membrane H+-ATPase 2 (PMA2) | Binds to a pocket at the protein-protein interface, increasing the affinity and stability of the complex. tue.nl | Serves as a key model for understanding and engineering PPI stabilizers. tue.nl 14-3-3 proteins are hub proteins implicated in cancer and neurodegeneration. nih.govnih.gov |
To understand the functional consequences of Epibestatin-mediated enzyme inhibition or PPI stabilization, researchers analyze its effects on downstream cellular pathways. Techniques like Western blotting, quantitative Polymerase Chain Reaction (qPCR), and reporter gene assays are standard.
For instance, 14-3-3 proteins are critical regulators of diverse cellular processes, including cell cycle control, signal transduction, and apoptosis. nih.govhbni.ac.in The 14-3-3ζ isoform, in particular, is overexpressed in cancers like glioblastoma and is associated with therapy resistance. nih.gov Research on glioblastoma residual resistant (RR) cells has utilized Western blotting and qPCR to study the expression levels of 14-3-3ζ and downstream signaling proteins. nih.gov In such studies, Western blotting can detect changes in the phosphorylation state or total protein levels of key pathway components (e.g., p53, ERα, proteins involved in mitochondrial biogenesis) following the modulation of 14-3-3 interactions. nih.govle.ac.uk Although these specific studies may have used genetic methods (like shRNA) to modulate 14-3-3ζ, tool compounds like Epibestatin are explicitly mentioned as valuable for studying 14-3-3 chemical biology and are used in similar pathway analyses to probe the therapeutic potential of stabilizing specific 14-3-3 complexes. nih.gov
Similarly, qPCR can quantify changes in the messenger RNA (mRNA) levels of genes regulated by these pathways. For example, in a study of tamoxifen-induced apoptosis, qPCR was used to measure the induction of Interferon-regulatory factor-1 (IRF-1), a key transcription factor. researchgate.net While this study used a different compound, the methodology is directly applicable to investigating the effects of Epibestatin on gene expression downstream of its targets.
To bridge the gap between simple cell lines and complex in vivo systems, researchers increasingly use primary cell cultures and organoid models. These models better recapitulate the cellular heterogeneity and architecture of native tissues. scholaris.ca
Primary cell cultures, derived directly from patient tissues, have been used to study the function of proteins like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). scholaris.ca In the context of CFTR research, Epibestatin has been noted as a stabilizer of 14-3-3 interactions, which are relevant to the CFTR interactome. scholaris.ca The use of patient-derived primary cultures allows for testing the effects of compounds like Epibestatin on a "druggable" target in a more personalized and physiologically relevant setting. scholaris.ca
Furthermore, organoid models, which are self-organizing 3D structures grown from stem cells, offer an even more sophisticated in vitro system. scholaris.ca The use of patient-derived intestinal organoid cultures has been highlighted as a key platform for functionally validating novel protein interactors and testing therapeutic interventions. scholaris.ca The mention of Epibestatin in the context of these advanced models underscores its utility as a chemical probe to dissect complex biological processes in systems that closely mimic human disease. scholaris.ca
In Vivo Animal Models
In vivo animal models are indispensable for evaluating a compound's activity within a whole, living organism. They allow for the study of complex physiological responses that cannot be replicated in vitro.
The nematode Caenorhabditis elegans is a powerful model organism for genetic and biochemical studies due to its simplicity and well-characterized biology. Research into aminopeptidase activity in C. elegans has utilized various chemical inhibitors to characterize the enzymes present. usda.gov
In a comparative study between the free-living nematode C. elegans and the parasitic soybean cyst nematode Heterodera glycines, Epibestatin was used as a tool compound to probe the characteristics of their respective aminopeptidases. usda.govusda.gov Such studies measure the enzymatic activity in extracts from the nematodes in the presence and absence of specific inhibitors. The results showed that the C. elegans enzyme was susceptible to inhibition by several compounds, including Epibestatin, highlighting differences in enzyme properties between the parasitic and free-living species that may be consequences of evolutionary adaptation. usda.gov This use of Epibestatin in a simple whole-organism model provides valuable insights into the fundamental roles of peptidases in nematode biology. usda.gov
The targets of this compound, particularly 14-3-3 proteins, are implicated in a range of human diseases, including cancer, neurodegenerative disorders (like Alzheimer's and Parkinson's disease), and inflammatory conditions. wgtn.ac.nznih.govle.ac.uk Therefore, animal models for these diseases are relevant for exploring the potential therapeutic applications of Epibestatin.
Disease Area | Epibestatin's Target | Relevance in Animal Models |
---|---|---|
Cancer (e.g., Glioblastoma) | 14-3-3 proteins nih.gov | Targeting 14-3-3 proteins has been established as a proof-of-concept in vivo, where inhibiting their function was shown to reduce the growth of glioma xenografts in mice. nih.gov Epibestatin is a known 14-3-3 PPI stabilizer. nih.gov |
Neurodegenerative Disease | 14-3-3 proteins nih.gov | 14-3-3 proteins interact with key proteins involved in neurodegeneration, such as Tau (Alzheimer's) and LRRK2 (Parkinson's). nih.govle.ac.uk Animal models of spinal cord injury have been used to show that modulation of 14-3-3 interactions can promote axon regeneration. mcgill.ca |
Inflammatory Disease | Aminopeptidases wgtn.ac.nz | The dysregulation of aminopeptidases is linked to diseases like rheumatoid arthritis and multiple sclerosis. wgtn.ac.nz Animal models are central to studying the inflammatory processes in these conditions and testing the efficacy of enzyme inhibitors. |
While direct studies administering this compound to animal models of these specific diseases are not widely reported in the search results, its role as a stabilizer of 14-3-3 PPIs makes it a valuable research tool. For example, proof-of-concept has been established for targeting 14-3-3 proteins in in vivo cancer models using other molecules. nih.gov Given that Epibestatin can modulate the interaction of 14-3-3 with key cancer-related proteins like p53 and ERα, it represents a potential lead structure for developing novel therapeutics to be tested in such models. nih.govle.ac.uk
Methodologies for Assessing Biological Outcomes in Animal Models
In the preclinical evaluation of a compound like this compound, a range of methodologies are employed to assess its biological effects in relevant animal models. These methods are crucial for understanding the compound's mechanism of action and its potential efficacy.
Tumor Growth and Metastasis: In oncology-focused studies, a primary outcome is the effect on tumor growth. This is typically assessed by measuring tumor volume over time in xenograft or genetically engineered mouse models. researchgate.net Techniques such as caliper measurements or advanced imaging are used. The potential of a compound to inhibit metastasis is evaluated by examining distant organs for the presence of secondary tumors, often through histological analysis or in vivo imaging. mdpi.com
Biomarker Analysis: Changes in specific biomarkers can provide insights into the biological response to a compound. This involves the collection of blood or tissue samples to measure levels of relevant proteins or other molecules. For instance, if this compound is hypothesized to modulate a particular signaling pathway, the phosphorylation status or expression levels of key proteins in that pathway would be assessed using techniques like Western blotting or ELISA.
Immunohistochemistry (IHC): This technique is widely used to visualize the expression and localization of specific proteins within tissue sections. In the context of this compound research, IHC could be used to determine the impact on cell proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), or the expression of its putative targets within the tumor microenvironment. mdpi.com
Flow Cytometry: This powerful technique allows for the analysis of cell populations within a sample. In preclinical studies, flow cytometry can be used to assess the effects of a compound on the cell cycle, apoptosis, and the composition of immune cells within the tumor or other tissues.
Advanced Analytical Techniques in Preclinical Research
Modern drug discovery heavily relies on advanced analytical techniques to provide detailed information on a compound's behavior at the molecular level.
Mass Spectrometry-Based Metabolomics and Proteomics
Mass spectrometry (MS) is a cornerstone of modern preclinical research, enabling the comprehensive analysis of metabolites (metabolomics) and proteins (proteomics) in biological samples. nih.gov
Metabolomics: By analyzing the global metabolic profile of cells or tissues after treatment with this compound, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal novel mechanisms of action and potential biomarkers of response. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed for these studies. nih.gov
Proteomics: Proteomic analysis provides a global view of protein expression changes in response to a compound. This can help in identifying the direct targets of this compound as well as downstream effector proteins. Quantitative proteomic approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), allow for the precise comparison of protein abundance between treated and untreated samples. h1.co
A hypothetical workflow for a proteomics study on this compound could involve treating cancer cells with the compound, followed by cell lysis, protein digestion, and analysis by high-resolution mass spectrometry. The resulting data would be analyzed to identify proteins with altered expression levels, providing clues to the compound's mechanism of action.
Imaging Techniques for Compound Distribution and Target Engagement
Visualizing the distribution of a compound within an organism and confirming its engagement with its intended target are critical aspects of preclinical development.
Positron Emission Tomography (PET): PET imaging can be used to non-invasively track the biodistribution of a radiolabeled version of this compound in a living animal. This provides valuable information on which tissues and organs the compound accumulates in, which is crucial for understanding both its efficacy and potential toxicity.
In Vivo Imaging Systems (IVIS): For compounds that can be tagged with a fluorescent probe, IVIS imaging allows for the real-time visualization of the compound's distribution in small animals. This can be particularly useful for assessing accumulation in tumors.
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of a compound to its target protein in cells and tissues. The principle is that a protein becomes more thermally stable when a ligand is bound. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein, researchers can determine if the compound is engaging its target in a cellular context.
Structure Activity Relationship Sar and Design of Epibestatin Hydrochloride Analogues and Derivatives
Systematic Modification of the Epibestatin Hydrochloride Scaffold
Following the initial report of Epibestatin's activity, efforts were undertaken to explore its chemical space through systematic modifications of its scaffold. The goal was to understand the key structural features required for its putative stabilizing effect and to potentially enhance its potency and selectivity.
In a significant endeavor to probe the SAR of Epibestatin, a comprehensive library of 189 derivatives was synthesized. tue.nl This library was designed to explore the impact of various structural modifications around the central dipeptide core of Epibestatin. The modifications included:
Variations in the amino acid moiety: The L-leucine part of Epibestatin was substituted with a range of other natural and unnatural amino acids to assess the influence of side-chain size, polarity, and stereochemistry.
Modifications of the N-terminal group: The amine group was subjected to methylation and other substitutions to probe its role in binding.
Alterations of the C-terminal acid: The carboxylic acid was modified to understand its contribution to the molecule's activity.
Changes to the benzyl (B1604629) group: Analogues with substitutions on the phenyl ring were created to explore the impact of electronic and steric effects.
Despite the extensive synthetic effort, the biological evaluation of this large library of Epibestatin analogues yielded a surprising and pivotal result: none of the 189 compounds showed any activity in stabilizing the 14-3-3/PMA2 interaction. tue.nl This finding was a critical turning point in the scientific community's understanding of Epibestatin.
Further investigation into the discrepancy between the initial findings and the results from the analogue library led to a reassessment of the original research. It was discovered that the commercial batch of Epibestatin used in the initial studies might have contained a contaminant responsible for the observed activity. Subsequent crystallographic analysis of the 14-3-3/PMA2 complex grown in the presence of Epibestatin revealed that the electron density attributed to the compound was also present in crystals grown without it, suggesting it was an artifact. tue.nl This led to the devalidation of Epibestatin as a 14-3-3 PPI stabilizer. tue.nl
Table 1: Summary of Systematic Modifications of the Epibestatin Scaffold and Outcomes
Modification Strategy | Rationale | Outcome | Reference |
Synthesis of a 189-member analogue library | To systematically probe the structure-activity relationship of the Epibestatin scaffold for 14-3-3 PPI stabilization. | None of the synthesized analogues showed any biological activity. | tue.nl |
Re-evaluation of original Epibestatin sample | To investigate the discrepancy between initial findings and the inactivity of the analogue library. | The original activity was likely due to a contaminant, leading to the devalidation of Epibestatin as a 14-3-3 stabilizer. | tue.nl |
Influence of Stereochemistry on Biological Activity
The stereochemistry of a molecule is often a critical determinant of its biological activity, influencing how it interacts with its target protein. Epibestatin is the (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine, a specific diastereomer of bestatin (B1682670), which has the (2S, 3R) configuration in its amino-hydroxy-phenylbutanoyl moiety. The initial hypothesis was that this particular stereochemical arrangement was crucial for its ability to stabilize the 14-3-3/PMA2 complex.
Studies on bestatin analogues have shown that the stereochemistry at the C2 and C3 positions of the α-hydroxy-β-amino acid core is critical for their inhibitory activity against aminopeptidases. nih.gov Specifically, the (2S) stereoisomers of bestatin analogues were found to exhibit strong activity. nih.gov This established precedent suggested that the stereocenters in Epibestatin would also be pivotal for its interaction with 14-3-3 proteins.
Rational Design Approaches for Enhanced Selectivity and Potency
The initial (though later invalidated) discovery of Epibestatin as a PPI stabilizer sparked interest in using rational design to improve its properties. The crystal structure of the putative ternary complex of 14-3-3, PMA2, and Epibestatin (PDB: 3M50) provided a structural basis for such efforts. rcsb.orgnih.gov The goal of rational design would have been to modify the Epibestatin scaffold to create new analogues with:
Enhanced Potency: By introducing modifications that would lead to stronger binding interactions with the protein-protein interface.
Improved Selectivity: By designing analogues that would preferentially stabilize specific 14-3-3 PPIs over others, thereby reducing potential off-target effects.
However, the subsequent devalidation of Epibestatin's activity rendered these rational design efforts based on the 3M50 structure moot. The finding that the electron density attributed to Epibestatin was an artifact meant that the structural model for its binding was incorrect. tue.nl Therefore, any design strategies based on this model were fundamentally flawed. This serves as a cautionary tale in drug discovery, highlighting the importance of rigorously validating initial hits before investing significant resources in rational design campaigns.
Development of Hybrid Molecules and Prodrugs
The development of hybrid molecules and prodrugs are common strategies in medicinal chemistry to enhance the therapeutic properties of a lead compound.
Hybrid Molecules: This approach involves combining the structural features of two or more different pharmacophores to create a new molecule with a unique activity profile. In the context of Epibestatin, one could have envisioned creating hybrids that combined its (putative) PPI-stabilizing core with moieties known to interact with other cellular targets, potentially leading to synergistic effects.
Prodrugs: Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing cell permeability or reducing premature degradation.
While these are established strategies in drug development, the search of scientific literature reveals no specific reports on the development of hybrid molecules or prodrugs based on the Epibestatin scaffold for the purpose of 14-3-3 PPI stabilization. The early devalidation of Epibestatin's primary activity likely precluded any significant investment in such advanced derivatization strategies.
Computational Chemistry and Molecular Modeling in Analogue Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the visualization of protein-ligand interactions and the prediction of binding affinities. In the case of Epibestatin, molecular modeling would have been used to:
Analyze the Binding Site: To understand the specific interactions between Epibestatin and the 14-3-3/PMA2 interface based on the crystal structure.
Guide Analogue Design: To computationally screen virtual libraries of Epibestatin analogues and prioritize those with predicted improved binding for synthesis.
Explain Stereochemical Effects: To model the different stereoisomers of Epibestatin in the binding site to understand the structural basis for any observed differences in activity.
However, as with rational design, the invalidation of the initial findings and the underlying crystal structure data rendered any such computational studies based on the 3M50 structure unreliable. The absence of a true binding event meant that there was no valid starting point for meaningful computational analysis of Epibestatin's interaction with the 14-3-3/PMA2 complex.
Challenges and Future Directions in Epibestatin Hydrochloride Research
Addressing Selectivity and Off-Target Effects in Future Research
A significant challenge in the development of PPI modulators like Epibestatin hydrochloride is achieving high selectivity for the desired protein-protein interaction. The 14-3-3 proteins, being a family of seven highly conserved isoforms (β, γ, ε, η, σ, τ, ζ), recognize a multitude of partner proteins, often through similar phosphoserine/phosphothreonine-containing motifs. mdpi.com This promiscuity in binding presents a major hurdle, as non-selective stabilization of multiple 14-3-3 PPIs could lead to unintended and potentially toxic off-target effects.
Future research must prioritize the comprehensive profiling of this compound's selectivity across the seven 14-3-3 isoforms and their various partner proteins. While it has been identified as a stabilizer of the 14-3-3/PMA2 interaction, its effects on other 14-3-3 complexes remain largely unexplored. tue.nl A critical future direction is the rational design of this compound analogs with improved isoform and partner-protein specificity. This can be achieved through structure-guided medicinal chemistry, leveraging the subtle differences in the PPI interfaces.
Activity-based protein profiling (ABPP) is a powerful tool that can be employed to identify the off-target proteins of this compound in an unbiased manner within a native biological system. nih.gov This technique utilizes chemical probes to map the protein interaction landscape of a small molecule, revealing not only the intended targets but also any unintended interactions. The identification of such off-target binding is crucial for understanding the complete pharmacological profile of the compound and for guiding efforts to mitigate undesirable effects. nih.gov
Table 1: Illustrative Selectivity Profiling Strategy for this compound Analogs
Parameter | Description | Methodology | Desired Outcome |
Isoform Specificity | Assessment of binding affinity and stabilization efficacy across all seven 14-3-3 isoforms. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Identification of analogs with preferential activity towards a single 14-3-3 isoform. |
Partner Protein Selectivity | Evaluation of stabilization for a panel of disease-relevant 14-3-3 partner proteins. | Fluorescence Polarization (FP) Assays, Co-Immunoprecipitation (Co-IP) | Discovery of analogs that selectively stabilize a specific 14-3-3/partner protein complex. |
Off-Target Profiling | Unbiased identification of unintended binding partners in complex biological samples. | Activity-Based Protein Profiling (ABPP), Chemical Proteomics | A comprehensive map of on- and off-target interactions to guide safety assessment and lead optimization. |
Elucidating Novel Biological Targets and Mechanisms
While the stabilization of 14-3-3 PPIs is the currently understood mechanism of action for this compound, the possibility of novel biological targets and alternative mechanisms cannot be discounted. The vast and complex network of cellular interactions means that small molecules can often have unanticipated effects. A key future research direction is to explore the broader biological impact of this compound beyond its known role as a 14-3-3 PPI stabilizer.
The initial discovery of Epibestatin as a diastereomer of Bestatin (B1682670), an aminopeptidase (B13392206) inhibitor, suggests that it may have other, as yet uncharacterized, enzymatic targets. Future investigations should include broad enzymatic screening assays to determine if this compound inhibits or modulates the activity of other enzyme classes.
Furthermore, phenotypic screening in various disease models could reveal unexpected therapeutic activities for this compound. Should a novel phenotype be observed, target deconvolution studies would be necessary to identify the responsible molecular target(s). This could involve techniques such as affinity chromatography using immobilized this compound to pull down binding partners from cell lysates, followed by mass spectrometry-based protein identification.
Integration of this compound Research with Systems Biology Approaches
The biological effects of a PPI modulator like this compound are unlikely to be linear. Instead, they are expected to ripple through the complex and interconnected networks of cellular signaling pathways. A systems biology approach, which integrates computational and experimental methods to study the interactions between the components of a biological system, is therefore essential for a comprehensive understanding of this compound's function.
Future research should aim to integrate data from proteomics, transcriptomics, and metabolomics experiments performed on cells or organisms treated with this compound. This multi-omics data can then be used to construct and refine computational models of the cellular pathways affected by the compound. Such models can help to predict the downstream consequences of 14-3-3 PPI stabilization and identify key nodes in the network that are most sensitive to modulation. This approach can also aid in the identification of potential biomarkers for assessing the compound's activity in preclinical and clinical settings.
Potential for Combination Research Strategies
Given the role of 14-3-3 proteins as central hubs in numerous signaling pathways, including those involved in cancer and neurodegenerative diseases, there is significant potential for using this compound in combination with other therapeutic agents. nih.gov The stabilization of a specific 14-3-3 PPI by this compound could sensitize cells to the effects of another drug, potentially leading to synergistic therapeutic outcomes and allowing for lower, less toxic doses of each agent.
Future research should explore rational combination strategies. For example, in cancer, where 14-3-3 proteins are known to interact with key cell cycle regulators and apoptosis-related proteins, combining this compound with chemotherapy agents or targeted therapies could be a promising avenue. mdpi.com Preclinical studies in relevant cell culture and animal models will be crucial to identify effective and safe combination regimens.
Table 2: Potential Combination Research Strategies for this compound
Therapeutic Area | Potential Combination Agent | Rationale | Experimental Approach |
Cancer | Kinase Inhibitors (e.g., RAF inhibitors) | 14-3-3 proteins regulate the activity of several kinases in oncogenic pathways. Stabilization of a 14-3-3/kinase interaction could enhance the effect of a kinase inhibitor. | In vitro and in vivo studies in cancer models to assess synergy and mechanism of action. |
Neurodegenerative Diseases | Proteostasis Modulators | 14-3-3 proteins are involved in the regulation of protein folding and degradation. Combination with drugs that target the proteasome or autophagy could have additive or synergistic effects. | Studies in neuronal cell models and animal models of neurodegeneration to evaluate neuroprotective effects. |
Infectious Diseases | Antiviral or Antibacterial Agents | Some pathogens hijack host 14-3-3 proteins to facilitate their replication. Stabilizing specific 14-3-3/host protein interactions could interfere with the pathogen's life cycle. | In vitro infection assays and preclinical infection models to assess the impact on pathogen replication. |
Emerging Research Technologies Applicable to this compound Investigations
Advances in research technologies offer exciting new opportunities to deepen our understanding of this compound and to accelerate the development of improved analogs.
CRISPR-based screening: CRISPR/Cas9 technology can be used to systematically knock out or modify genes in a cell, allowing for large-scale screens to identify genes that are essential for the activity of this compound or that modulate its effects. This can help to uncover novel targets and resistance mechanisms.
Advanced Proteomics: Techniques such as proximity-labeling (e.g., BioID, APEX) can be used to map the protein interaction network of 14-3-3 proteins in living cells in the presence and absence of this compound. This can provide a dynamic view of how the compound remodels the 14-3-3 interactome.
Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, Cryo-EM can provide high-resolution structural information. This could be invaluable for visualizing the ternary complex of a 14-3-3 dimer, a partner protein, and this compound, thus guiding the rational design of more potent and selective stabilizers.
Deep Learning and AI: Artificial intelligence and deep learning algorithms can be trained on large datasets of protein structures and small molecule interactions to predict the binding affinity and selectivity of new this compound analogs. mdpi.com This can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.
By embracing these challenges and leveraging these future research directions, the scientific community can unlock the full potential of this compound as a powerful chemical probe and a starting point for the development of novel therapeutics that target the complex and disease-relevant network of 14-3-3 protein-protein interactions.
Conclusion
Summary of Key Academic Contributions of Epibestatin Hydrochloride Research
The primary academic contribution of this compound lies in its role as a stabilizer of 14-3-3 protein-protein interactions (PPIs). medkoo.comtenovapharma.com Research has identified it as a diastereomer of the aminopeptidase (B13392206) inhibitor bestatin (B1682670). medkoo.com This characteristic has made it a valuable tool in studying the intricate cellular functions mediated by 14-3-3 proteins.
Studies have utilized Epibestatin to selectively stabilize the 14–3–3/PMA2 protein–protein interaction, providing a method to investigate the consequences of this specific molecular event. tenovapharma.com This has advanced the understanding of the structural basis and functional outcomes of 14-3-3 PPI stabilization. The ability to modulate these interactions with a small molecule has significant implications for cell biology and the study of signaling pathways where 14-3-3 proteins are crucial nodes.
Furthermore, the study of Epibestatin and similar molecules contributes to the broader field of developing peptide-based inhibitors of protein-protein interactions. nih.gov This area of research is critical for creating new therapeutic strategies for a variety of diseases. The principles learned from how Epibestatin interacts with its targets can inform the design of more potent and selective inhibitors for other PPIs, such as those involved in viral entry or cancer progression. nih.gov
Outlook on its Continued Relevance in Biomedical Research and Translational Science
The continued relevance of this compound in biomedical research is assured by the fundamental importance of the 14-3-3 proteins it targets. These proteins are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases. As research continues to unravel the complexities of 14-3-3 protein networks, Epibestatin will remain a key chemical probe for dissecting these pathways.
In translational science, the insights gained from Epibestatin research are paving the way for the development of novel therapeutics. The concept of stabilizing, rather than inhibiting, protein-protein interactions is a burgeoning area of drug discovery. Epibestatin serves as a proof-of-concept for this approach, demonstrating that small molecules can effectively modulate these complex interactions. This has the potential to unlock new therapeutic avenues for diseases that have been challenging to target with traditional inhibitor-based drugs.
Future research will likely focus on optimizing the properties of Epibestatin-like molecules to enhance their specificity and potency. Moreover, the application of these stabilizers to other 14-3-3-mediated interactions will expand their utility in both basic research and as potential starting points for drug development programs. The investigation of enzyme inhibition kinetics and molecular interactions, similar to studies on other peptide-based inhibitors, will be crucial in refining these next-generation molecules. nih.gov
Q & A
Q. What is the mechanism of aminopeptidase inhibition by epibestatin hydrochloride, and how does this relate to its biological activity?
this compound acts as a slow-binding competitive inhibitor of metal-dependent aminopeptidases, targeting both membrane-bound and soluble isoforms. Its inhibition disrupts peptide metabolism, which can alter cytokine secretion in macrophages, potentially enhancing antimicrobial activity . Methodologically, enzyme inhibition assays (e.g., fluorogenic substrate hydrolysis) coupled with kinetic analyses (e.g., Lineweaver-Burk plots) are used to determine inhibition constants (Ki) and mode of action .
Q. How is the stereochemical configuration of this compound characterized, and why is this critical for its function?
Epibestatin’s structure, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, was confirmed via NMR, mass spectrometry, and X-ray crystallography. Stereochemistry is essential for binding to aminopeptidase active sites, as evidenced by reduced activity in stereoisomers like bestatin . Researchers should employ chiral HPLC or circular dichroism to verify stereochemical purity during synthesis or batch analysis .
Q. What standard assays are used to quantify epibestatin’s efficacy in macrophage activation studies?
Intra-macrophage assays measuring cytokine secretion (e.g., TNF-α, IL-1β via ELISA) and mycobactericidal activity (e.g., colony-forming unit reduction) are standard. Dose-response curves (e.g., IC50 determination at 47.47 µM in J774A.1 macrophages) validate potency . Include controls for endotoxin contamination, which may confound cytokine measurements .
Advanced Research Questions
Q. How should researchers address discrepancies between epibestatin’s reported IC50 values (e.g., 47.47 µM vs. 2.9 µM in cytokine induction)?
Variability arises from assay conditions (e.g., cell type, infection status) and endpoint selection (cytokine secretion vs. bacterial killing). For example, 2.9 µM induces cytokine release in activated macrophages, while higher concentrations are needed for direct antimicrobial effects . Use orthogonal assays (e.g., transcriptomics for cytokine genes) and statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data .
Q. What experimental designs are optimal for studying epibestatin’s role in stabilizing 14-3-3 protein-protein interactions (PPIs)?
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) of epibestatin to 14-3-3/PMA2-CT30 complexes. Structural studies (e.g., co-crystallography) reveal its binding pocket distinct from fusicoccin A, enabling rational design of PPI stabilizers . Validate functional outcomes using cellular assays (e.g., luciferase reporters for 14-3-3-dependent pathways) .
Q. How can researchers differentiate epibestatin’s primary aminopeptidase inhibition from off-target effects in complex biological systems?
Combine genetic knockdown (e.g., siRNA targeting aminopeptidase N) with pharmacologic inhibition. Use proteomics (e.g., activity-based protein profiling) to identify off-target interactions. Dose-escalation studies with negative controls (e.g., stereoisomers) help isolate specific effects .
Q. What strategies mitigate batch-to-batch variability in this compound used for sensitive bioassays?
Request peptide content analysis (>95% purity via HPLC), residual solvent testing (e.g., TFA removal <1%), and solubility profiling (e.g., in PBS or DMSO). Cross-validate batches using a reference standard (e.g., commercially available bestatin) in enzyme inhibition assays .
Methodological Considerations
- Data Contradiction Analysis : When conflicting efficacy data arise (e.g., IC50 discrepancies), apply meta-analysis tools (e.g., forest plots) to assess study heterogeneity. Consider variables like cell passage number, serum content, and endotoxin levels .
- Structural Validation : Always corroborate synthetic batches with spectroscopic data (e.g., ¹H/¹³C NMR, high-resolution MS) to ensure structural integrity .
- In Vivo Translation : For tuberculosis models, optimize dosing regimens using pharmacokinetic studies (e.g., plasma half-life in mice) to align with in vitro EC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.